3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Fragment-based drug discovery Physicochemical property optimization Scaffold hopping

3-(4-Bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1183914-73-9) is a heterocyclic building block comprising a 4-bromo-1H-pyrazole moiety N-linked at the 3-position of a thiolane-1,1-dione (cyclic sulfone) ring. With a molecular formula of C7H9BrN2O2S and a molecular weight of 265.13 g/mol, it belongs to the class of halogenated pyrazole-sulfone fragments applicable in fragment-based drug discovery (FBDD) and as a synthetic intermediate.

Molecular Formula C7H9BrN2O2S
Molecular Weight 265.13 g/mol
CAS No. 1183914-73-9
Cat. No. B6206944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
CAS1183914-73-9
Molecular FormulaC7H9BrN2O2S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N2C=C(C=N2)Br
InChIInChI=1S/C7H9BrN2O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5H2
InChIKeyGFGDISVSWGFSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1183914-73-9): Structural Identity and Compound-Class Positioning for Procurement Decisions


3-(4-Bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1183914-73-9) is a heterocyclic building block comprising a 4-bromo-1H-pyrazole moiety N-linked at the 3-position of a thiolane-1,1-dione (cyclic sulfone) ring . With a molecular formula of C7H9BrN2O2S and a molecular weight of 265.13 g/mol, it belongs to the class of halogenated pyrazole-sulfone fragments applicable in fragment-based drug discovery (FBDD) and as a synthetic intermediate [1]. The compound is commercially available at 98% purity from multiple suppliers, though it has limited representation in primary pharmacological literature, positioning it primarily as a research building block rather than a biologically validated probe .

Why Generic Substitution of 3-(4-Bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione Fails: Ring-Size, Halogen, and Linkage Determinants


A procurement decision based solely on the 4-bromo-1H-pyrazole substructure ignores three independent differentiation axes that preclude simple interchangeability. First, the thiolane (5-membered) sulfone ring imposes a distinct spatial geometry and conformational profile compared to the thiane (6-membered) analog (CAS 1782408-09-6) or the thietane (4-membered) analog (CAS 1784598-78-2), directly affecting the exit vector angle of the pyrazole ring in any downstream conjugate . Second, the direct N–C bond between pyrazole N1 and the thiolane C3 position eliminates the conformational flexibility introduced by a methylene linker present in the thietane analog, providing a more rigid scaffold . Third, the absence of the bromine atom (as in the non-halogenated parent, CAS 1153039-20-3) removes both the heavy-atom anomalous scattering signal essential for X-ray crystallographic binding-site mapping and the synthetic handle for cross-coupling diversification [1]. These orthogonal structural features mean that even analogs sharing the identical molecular formula (C7H9BrN2O2S) can exhibit divergent binding modes, reactivity profiles, and crystallization behavior.

Quantitative Differentiation Evidence for 3-(4-Bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione Against Closest Analogs


Ring-Size Modulation of Molecular Weight and Fractional sp3 Character vs. Six-Membered Thiane Analog

The target compound possesses a five-membered thiolane-1,1-dione ring, whereas the closest six-membered ring analog—4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione (CAS 1782408-09-6)—contains a thiane-1,1-dione ring. This single methylene-unit difference produces a measurable divergence in molecular weight (265.13 vs. 279.16 g/mol, Δ = +14.03 g/mol) and fractional sp3 carbon count (Fsp3: 0.571 vs. 0.500) . The lower MW of the target compound keeps it within the preferred fragment range (MW ≤ 300 Da) while the elevated Fsp3 value of 0.571 correlates with improved aqueous solubility and reduced aromatic planarity, properties valued in fragment library design [1].

Fragment-based drug discovery Physicochemical property optimization Scaffold hopping

Heavy Atom (Bromine) as an X-ray Anomalous Scattering Probe: Differentiation from Non-Halogenated Parent

The bromine substituent at the pyrazole 4-position provides a definitive anomalous scattering signal (theoretical f" ≈ 0.69 e⁻ at Cu Kα wavelength for Br), enabling unambiguous identification of binding poses in X-ray crystallographic fragment screens. This capability is absent in the non-halogenated parent compound, 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1153039-20-3, MW 186.23), and is a core principle of the FragLites methodology, where halogenated fragments expressing paired hydrogen-bonding motifs facilitate rapid and sensitive binding-site mapping [1]. The 4-bromo-1H-pyrazole substructure itself (as fragment FL1, BrC1=CNN=C1) has been experimentally validated in CDK2 and BRD4 crystallographic screens, confirming productive drug-like interactions at orthosteric and allosteric sites [1].

X-ray crystallography Fragment screening Druggability assessment

Hydrogen Bond Acceptor/Donor Profile and Calculated LogP Differentiation vs. 3-Amino Analog

The target compound lacks hydrogen bond donor (HBD) functionality (HBD = 0), whereas its 3-amino-substituted analog—3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1249037-68-0)—possesses one HBD (NH2) and has a calculated LogP of -0.2845, indicating higher polarity . The target compound's HBD = 0 profile yields a higher predicted LogP and reduced topological polar surface area (tPSA) relative to the amino analog, favoring passive membrane permeability in cell-based assays while retaining four hydrogen bond acceptors (two sulfone oxygens + two pyrazole nitrogens) for target engagement . This differentiated HBD/HBA balance positions the target compound as a more lipophilic scaffold for optimization campaigns where lower polarity and higher membrane permeability are desired starting points.

Physicochemical profiling Fragment library design Ligand efficiency

Direct N-Linkage vs. Methylene-Linker Conformational Rigidity: Differentiation from Thietane Analog

The target compound features a direct N–C bond between the pyrazole N1 and the thiolane C3, creating a conformationally restricted scaffold with a well-defined exit vector. In contrast, the thietane analog—3-((4-bromo-1H-pyrazol-1-yl)methyl)thietane 1,1-dioxide (CAS 1784598-78-2)—introduces a methylene (-CH2-) spacer between the pyrazole and the sulfone ring, adding one rotatable bond and increasing conformational flexibility . Despite sharing the identical molecular formula (C7H9BrN2O2S, MW 265.13), the two compounds are constitutional isomers with distinct three-dimensional architectures. The direct N-linkage in the target compound reduces the entropic penalty upon target binding by pre-organizing the scaffold, a feature that can translate into improved binding enthalpy and ligand efficiency in fragment elaboration [1].

Conformational restriction Scaffold rigidity Binding entropy

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is commercially stocked at 98% purity by Leyan (Product No. 2212064), with multiple pack sizes (1g, 5g, 10g) available . This contrasts with the 3-amino analog (CAS 1249037-68-0), which is offered at 95% purity by Fluorochem and lacks pricing transparency, and the thiane analog (CAS 1782408-09-6), which is not broadly stocked by major suppliers . For procurement workflows requiring consistent quality and scalable quantities, the 98% purity specification and multi-gram availability of the target compound provide an operational advantage over lower-purity or less accessible analogs.

Chemical procurement Building block supply Quality control

Optimal Application Scenarios for 3-(4-Bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione Based on Differentiated Properties


X-ray Crystallographic Fragment Screening Using Anomalous Scattering

The bromine atom at the pyrazole 4-position enables definitive binding-site identification via anomalous dispersion in X-ray crystallography, following the validated FragLites methodology [1]. The rigid direct N-linkage and dual sulfone HBA motif provide a defined pharmacophore doublet (two hydrogen bond acceptors) displayed on a semi-saturated scaffold. The compound's MW of 265.13 and HBD = 0 profile position it as an ideal fragment probe for soaking experiments at concentrations of 10–100 mM in ethylene glycol or DMSO, with bromine anomalous signal (f" ≈ 0.69 e⁻) providing unambiguous electron density assignment at resolutions typical of fragment screens (1.5–2.5 Å) [1]. This application is precluded for the non-brominated parent compound (CAS 1153039-20-3), which lacks the anomalous scattering handle.

Synthetic Intermediate for Cross-Coupling Diversification in Medicinal Chemistry

The aryl bromide at the pyrazole 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the scaffold for structure-activity relationship (SAR) exploration [1][2]. The sulfone group provides metabolic stability and polarity without introducing additional hydrogen bond donors, making the compound a suitable core for kinase inhibitor or bromodomain-targeting chemical series, where pyrazole-sulfone hybrids have demonstrated affinity for CDK2 and other therapeutically relevant targets [2]. The 98% commercial purity supports direct use in parallel synthesis without prior purification.

Fragment Library Member Meeting Rule-of-Three Compliance Criteria

The compound satisfies key fragment library quality control criteria: MW = 265.13 (≤300 Da), HBD = 0 (≤3), HBA = 4 (≤3, marginally above rule-of-three), and Fsp3 = 0.571 (elevated, favoring aqueous solubility) [1][2]. These properties, combined with the semi-saturated thiolane-sulfone scaffold, align with recommendations for polar fragment design described in the polar semi-saturated bicyclic pyrazole fragment study, where increased sp3 character correlates with improved physicochemical profiles for FBDD [2]. The compound is suitable for inclusion in diversity-oriented fragment libraries targeting a broad range of protein classes.

Selective Procurement Over Ring-Size Analogs for Scaffold-Hopping Campaigns

In scaffold-hopping exercises where five-membered, six-membered, and four-membered sulfone rings are being evaluated for target engagement and selectivity, the thiolane-based target compound (MW 265.13) offers a balanced MW and Fsp3 profile intermediate between the lighter non-halogenated parent (MW 186.23) and the heavier thiane analog (MW 279.16) [1][2]. The direct N-linkage (contrasting with the methylene-linked thietane analog) provides a fixed vector orientation that simplifies computational docking and structure-based design. Procurement of all three ring-size variants (thiolane, thiane, thietane) enables systematic exploration of ring-size effects on binding affinity and selectivity within a single chemical series.

Quote Request

Request a Quote for 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.